1,2,4,5-Tetrachlorobenzene-d2

説明

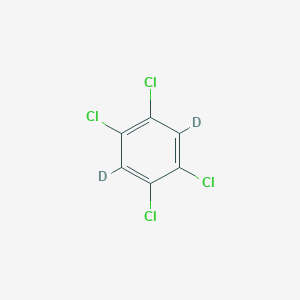

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-57-8 | |

| Record name | 1,2,4,5-Tetrachlorobenzene-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Isotopic Labeling Methodologies

Deuteration Pathways for 1,2,4,5-Tetrachlorobenzene (B31791)

Direct deuteration involves the exchange of hydrogen atoms for deuterium (B1214612) atoms on the 1,2,4,5-tetrachlorobenzene molecule. The strong deactivating effect of the four electron-withdrawing chlorine atoms on the benzene (B151609) ring makes the remaining C-H bonds less susceptible to electrophilic substitution, thus requiring forceful reaction conditions for exchange to occur. cdnsciencepub.com

Hydrogen-deuterium exchange reactions are a primary method for isotopic labeling. snnu.edu.cn However, the reactivity of the substrate is a critical factor. For highly chlorinated benzenes, the deactivating influence of the chlorine atoms necessitates drastic conditions to facilitate exchange. cdnsciencepub.com For instance, bringing about exchange in tetrachlorobenzene using deuterium sulphate requires a high temperature of 150°C. cdnsciencepub.com

Numerous attempts to deuterate the direct precursor of hexachlorophene, 1,2,4,5-tetrachlorobenzene, using various exchange methods have been documented. oregonstate.edu These included methodologies such as:

Deuterated trifluoroacetic acid with a platinum oxide catalyst. oregonstate.edu

Fuming sulfuric acid and deuterated water. oregonstate.edu

Sodium ethoxide and deuterated water. oregonstate.edu

Despite these efforts, no detectable incorporation of deuterium into the 1,2,4,5-tetrachlorobenzene molecule was observed under the tested conditions, highlighting the significant challenge of direct exchange on this deactivated aromatic ring. oregonstate.edu

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated standards. nih.govresearchgate.net The harsh conditions required for direct exchange on 1,2,4,5-tetrachlorobenzene can lead to undesirable side reactions, which significantly lowers the chemical yield. cdnsciencepub.com For example, the use of hot deuterium sulphate can cause appreciable loss of product due to simultaneous sulphonation. cdnsciencepub.com

Optimizing deuteration processes involves a careful balance of several factors to maximize deuterium incorporation while minimizing side products and isotopic scrambling. The choice of deuterium source is significant; deuterium oxide (D₂O) is often preferred as it is an inexpensive and readily available source of deuterium. researchgate.net

Table 1: Factors Influencing Isotopic Purity and Chemical Yield in Deuteration

| Factor | Influence on Purity & Yield | Research Findings |

| Catalyst | The choice of catalyst is crucial for activating the C-H bond. Base metals like iron and manganese are being explored as alternatives to noble metals. researchgate.netuni-rostock.de | Control reactions show poor labeling of substrates without an appropriate catalyst. researchgate.net |

| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions and decrease selectivity, impacting both yield and purity. cdnsciencepub.com | A temperature of 150°C was required to induce exchange in tetrachlorobenzenes with deuterium sulphate, but this led to product loss. cdnsciencepub.com |

| Reaction Time | Sufficient time is needed for the exchange to proceed to completion, but prolonged times can increase the chance of side reactions or back-exchange. | Optimization is required to find the ideal duration for maximizing deuterium incorporation. |

| Deuterium Source | The isotopic enrichment of the deuterium source (e.g., D₂O) directly affects the maximum achievable isotopic purity of the final product. | The use of D₂O as a deuterium source allows for the installation of the label in excellent isotopic purity. researchgate.net |

Exploration of Novel Synthetic Routes for Deuterated Chlorinated Benzene Congeners

Given the challenges of direct exchange on 1,2,4,5-tetrachlorobenzene, alternative and novel synthetic routes are often more viable. These methods build the deuterated molecule from different precursors rather than attempting to modify the final, highly deactivated compound.

One of the most effective strategies is reductive dehalogenation , also known as deuteriodehalogenation. uni-rostock.de This approach starts with a more highly halogenated benzene, such as pentachlorobenzene (B41901), and selectively replaces a chlorine atom with a deuterium atom. This can be accomplished using a metal catalyst, such as palladium or rhodium, and a deuterium source like deuterium gas (D₂) or deuterated solvents. acs.orgresearchgate.net For example, the catalytic reduction of pentachlorobenzene in the presence of a deuterium donor could yield 1,2,4,5-tetrachlorobenzene-d₁. Further controlled reduction could potentially introduce a second deuterium atom.

Another approach involves de novo synthesis , where the molecule is constructed from smaller, pre-labeled building blocks. One could theoretically start with a deuterated benzene and perform a chlorination reaction. google.com However, controlling the regioselectivity of the chlorination to produce the specific 1,2,4,5-isomer would be exceedingly difficult and would likely result in a complex mixture of isomers requiring extensive purification.

Modern synthetic chemistry offers advanced techniques such as transition-metal-catalyzed C-H activation and hydrogen isotope exchange (HIE) . snnu.edu.cn Catalysts based on iridium, rhodium, and palladium have been developed for site-selective deuteration of various aromatic compounds. snnu.edu.cn While many of these methods rely on directing groups that are not present on 1,2,4,5-tetrachlorobenzene, the underlying principles represent a frontier in developing more efficient and selective deuteration methods for a wide range of organic molecules. snnu.edu.cnuni-rostock.de

Comparative Analysis of Synthetic Methodologies for Isotopic Incorporation

The selection of a synthetic strategy for 1,2,4,5-tetrachlorobenzene-d2 depends on a trade-off between reaction feasibility, control over isotope placement, potential yield, and purity.

Table 2: Comparative Analysis of Synthetic Strategies for this compound

| Methodology | Principle | Advantages | Disadvantages |

| Direct H/D Exchange | Swapping H for D on the final 1,2,4,5-tetrachlorobenzene molecule. cdnsciencepub.com | Conceptually simple; one-step process from the unlabeled compound. | Extremely difficult for this deactivated substrate; requires harsh conditions leading to low yields and side products (e.g., sulphonation). cdnsciencepub.comoregonstate.edu |

| Reductive Dehalogenation | Replacing a halogen on a more halogenated precursor (e.g., pentachlorobenzene) with deuterium. uni-rostock.deacs.org | Can proceed under milder conditions; offers better control over the number of deuterium atoms incorporated. | Requires a specific polyhalogenated starting material; catalyst and conditions must be carefully chosen to ensure selectivity. |

| De Novo Synthesis from Labeled Precursors | Building the molecule from a deuterated starting material (e.g., deuterated benzene) followed by chlorination. google.com | Can lead to very high isotopic purity if the precursor is fully deuterated. | Extremely poor control over the regiochemistry of chlorination, leading to a mixture of many isomers that are difficult to separate. pressbooks.pub |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopic Investigations

Vibrational spectroscopy provides a powerful means to probe the molecular structure and bonding of 1,2,4,5-tetrachlorobenzene-d2. Through techniques such as Raman and infrared spectroscopy, the fundamental vibrations and their overtones and combinations can be analyzed to yield a comprehensive understanding of the molecule's dynamics.

Raman Spectroscopic Analysis of Normal Vibrations and Depolarization Ratios

The Raman spectra of this compound, when dissolved in solvents like methanol (B129727) and carbon tetrachloride, have been measured to determine the normal vibrations. researchgate.net The depolarization ratio of each Raman line is a key parameter observed, providing insights into the symmetry of the molecular vibrations. researchgate.net For instance, in a study of 1,2,4,5-tetrabromobenzene, a related molecule, the totally symmetric intramolecular vibrations were assigned based on the high intensity of their Raman bands and by analogy to the assignments for 1,2,4,5-tetrachlorobenzene (B31791). unl.edu

The assignment of normal vibrations is a critical step in interpreting Raman spectra. researchgate.net However, the verification of these assignments using the product rule can sometimes be challenging, especially if some normal vibrations are not observed. researchgate.netresearchgate.net Despite this, for certain symmetry species, such as Ag, good agreement between theoretical and observed frequency product values can be achieved, confirming the correctness of the vibrational assignments. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Depolarization Ratio | Assignment |

|---|---|---|---|

| ν(C-D) stretch | ~2290 | Polarized | Totally symmetric C-D stretching |

| Ring breathing | ~700 | Polarized | Symmetric ring deformation |

| ν(C-Cl) stretch | ~350 | Polarized | Symmetric C-Cl stretching |

Infrared Absorption Spectroscopic Studies of Fundamental, Overtone, and Combination Bands

Infrared (IR) absorption spectroscopy complements Raman spectroscopy by providing information on the infrared-active normal vibrations. The IR spectra of this compound have been observed in both gaseous and solid states across a wide frequency range. osti.gov These studies allow for the determination of fundamental vibrational frequencies and their assignments, which can be cross-verified using the product rule. osti.gov

Beyond the fundamental vibrations, weaker overtone and combination bands appear in the IR spectrum. osti.govspectroscopyonline.com Overtones are transitions from the ground vibrational state to higher energy levels (v > 1), while combination bands involve the simultaneous excitation of two or more fundamental vibrations. libretexts.org The analysis of these bands, aided by the assigned frequencies and symmetry species of both infrared and Raman active fundamentals, provides a more complete picture of the molecule's vibrational landscape. osti.gov For example, in the case of 1,2,4,5-tetracyanobenzene-d2, Fermi resonance between a C-H stretching vibration and a combination tone was identified. kyoto-u.ac.jp

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2290 | Strong | Fundamental C-D stretching (νC-D) |

| ~850 | Medium | Fundamental C-D out-of-plane bending (γC-D) |

| ~1350 | Weak | Overtone of ring vibration |

| ~3140 | Very Weak | Combination band (νC-D + ring mode) |

Application of Isotope Frequency Shifts in Vibrational Assignments

The substitution of hydrogen with deuterium (B1214612) in 1,2,4,5-tetrachlorobenzene leads to predictable shifts in the vibrational frequencies. These isotope frequency shifts are invaluable for making and confirming vibrational assignments. osti.govkyoto-u.ac.jp The heavier deuterium atom causes vibrations involving its movement to occur at lower frequencies compared to the corresponding C-H vibrations.

This isotopic effect is particularly useful in distinguishing between different vibrational modes. For example, the C-D out-of-plane deformation vibration in 1,2,4,5-tetracyanobenzene-d2 was definitively assigned based on the significant frequency shift observed upon deuteration. kyoto-u.ac.jp The product rule, which relates the vibrational frequencies of a molecule and its isotopically substituted analogue, can be used to check the validity of the assignments for different symmetry species. osti.govcolab.ws

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

NMR spectroscopy is a cornerstone technique for molecular structure elucidation and quantitative analysis. For this compound, both deuterium (²H) and quantitative NMR (qNMR) methodologies are of particular importance.

Deuterium NMR (²H NMR) for Isotopic Composition and Purity Assessment

Deuterium NMR (²H NMR) spectroscopy is a direct method to assess the isotopic composition and purity of this compound. Since the deuterium nucleus has a spin of I=1, it gives rise to NMR signals that can be used to confirm the presence and location of deuterium atoms in the molecule. The chemical shift in the ²H NMR spectrum provides information about the electronic environment of the deuterium nuclei.

The isotopic enrichment of this compound, typically around 98 atom % D, can be verified using this technique. cdnisotopes.com Furthermore, ²H NMR can detect the presence of any residual protic impurities, thereby providing a measure of the isotopic purity of the compound.

Molecular Structure Determination via Combined Diffraction and Spectroscopic Techniques

The precise determination of the molecular geometry of 1,2,4,5-Tetrachlorobenzene and its deuterated analogue is crucial for understanding its physical and chemical properties. A combination of diffraction and spectroscopic methods has been employed to elucidate its structural parameters with high precision.

Electron Diffraction and X-ray Crystallography Studies of Tetrachlorobenzene Isomers (Methodological Transferability)

Electron diffraction studies on gaseous 1,2,4,5-tetrachlorobenzene have provided key insights into its free-molecule structure. aip.org These investigations, often combined with data from liquid crystal NMR spectroscopy, have enabled the refinement of all independent structural parameters, assuming a D2h symmetry. researchgate.net

X-ray crystallography has been instrumental in determining the crystal and molecular structure of 1,2,4,5-tetrachlorobenzene in the solid state. researchgate.netiucr.orgnih.gov These studies have revealed a polymorphic phase transition, with detailed structural information obtained for both the low-temperature and room-temperature forms. nih.gov The crystal structure is characterized by a sheet-like motif, and the molecules are nearly planar. iucr.orgnih.gov The lattice parameters for the alpha polymorph of this compound have been determined by neutron powder diffraction. crystallography.net

Table 1: Crystallographic Data for this compound (alpha polymorph)

| Parameter | Value |

| Formula | C6Cl4D2 |

| Space Group | P -1 |

| a | 3.799 Å |

| b | 10.6258 Å |

| c | 9.47938 Å |

| α | 91.978° |

| β | 99.058° |

| γ | 96.234° |

| Cell Volume | 375.132 ų |

| Temperature | 150 K |

Data sourced from the Crystallography Open Database. crystallography.net

Analysis of Molecular Symmetry and Intramolecular Distortions

1,2,4,5-Tetrachlorobenzene possesses a high degree of molecular symmetry, belonging to the D2h point group. researchgate.netnih.gov This high symmetry has a significant influence on its physical properties, including its melting point, which is the highest among the tetrachlorobenzene isomers. nih.gov

Electronic Spectroscopy and Excitonic Phenomena Research

The electronic properties of 1,2,4,5-Tetrachlorobenzene, and by extension its deuterated form, have been extensively investigated using various spectroscopic techniques at cryogenic temperatures. These studies provide deep insights into the nature of its excited states and the collective electronic phenomena that occur in the crystalline state.

Phosphorescence and Fluorescence Emission Spectroscopy at Cryogenic Temperatures

At low temperatures, typically 4.2 K, single crystals of 1,2,4,5-tetrachlorobenzene exhibit both phosphorescence and weak fluorescence. researchgate.netscispace.com The phosphorescence emission is a prominent feature and provides valuable information about the triplet state. The fluorescence quantum yield is very low. researchgate.net

The emission spectra are highly structured and allow for detailed vibrational analysis. researchgate.net The study of these spectra at varying temperatures reveals the dynamics of energy transfer and trapping within the crystal. researchgate.netscispace.com

Singlet-Triplet Absorption Spectral Characterization

Direct observation of the singlet-to-triplet (S₀ → T₁) absorption is challenging due to its forbidden nature. However, by using the sensitive technique of phosphorescence excitation spectroscopy, the singlet-triplet absorption spectrum of 1,2,4,5-tetrachlorobenzene has been successfully obtained at 4.2 K. researchgate.netscispace.com This method involves monitoring the intensity of the phosphorescence emission as a function of the excitation wavelength. The resulting spectrum reveals the vibrational structure of the lowest triplet state.

Investigation of Triplet Exciton (B1674681) Energy Levels and Defect-Induced Emissions

In the crystalline state, the excited electronic states of individual molecules can couple, leading to the formation of excitons, which are mobile excited states that can propagate through the crystal. The study of 1,2,4,5-tetrachlorobenzene has been central to understanding triplet excitons in molecular crystals. iaea.orgibm.com

The triplet exciton energy level in 1,2,4,5-tetrachlorobenzene has been determined to be at 26,676 cm⁻¹ from both emission and absorption studies. researchgate.netscispace.com At very low temperatures (4.2 K), the phosphorescence emission is often dominated by a defect or "X-trap" origin situated approximately 48 cm⁻¹ below the triplet exciton band. researchgate.netscispace.com As the temperature is raised above 12 K, the emission from the triplet exciton band itself becomes the dominant feature. researchgate.netscispace.com The temperature dependence of the trap emission intensity provides an activation energy consistent with the thermal depopulation of these traps into the exciton band. researchgate.netscispace.com

Calculations of the exciton interactions have shown that the triplet band structure is essentially one-dimensional, with a calculated bandwidth of about 8 cm⁻¹. iaea.org The dynamics of these triplet excitons, including their spectral line shapes and spin-lattice relaxation, have been the subject of detailed investigations. ibm.comresearchgate.net

Table 2: Spectroscopic Data for 1,2,4,5-Tetrachlorobenzene

| Parameter | Value | Reference |

| Triplet Exciton Energy Level | 26,676 cm⁻¹ | researchgate.netscispace.com |

| Defect Emission Energy (below exciton band) | 48 cm⁻¹ | researchgate.netscispace.com |

| Activation Energy for Trap Depopulation | 40 ± 8 cm⁻¹ | researchgate.netscispace.com |

| Calculated Triplet Exciton Bandwidth | 8 cm⁻¹ | iaea.org |

Optical, Electron Paramagnetic Resonance (EPR), and Optical Detection of Magnetic Resonance (ODMR) for Shallow Trap Dynamics

The study of shallow trap dynamics in crystalline this compound (d2-TCB) utilizes advanced spectroscopic techniques to probe the behavior of excited triplet states. Optical Detection of Magnetic Resonance (ODMR) and Electron Paramagnetic Resonance (EPR) are particularly powerful methods for elucidating the kinetics and magnetic properties of these states. upenn.eduuni-konstanz.de These techniques are highly sensitive and allow for the investigation of energy migration, localization, and spin dynamics in molecular crystals, even at very low trap concentrations. uni-konstanz.deescholarship.org

Research has focused on isotopic traps, where a protonated guest molecule, such as h₂-1,2,4,5-tetrachlorobenzene (h2-TCB), is doped into a deuterated host crystal like d2-TCB. stanford.eduiaea.org In this system, the h2-TCB acts as a "shallow" trap for triplet excitons, which are delocalized excited states that can move through the crystal lattice. The energy difference between the guest trap state and the host exciton band is a crucial parameter that governs the dynamics of trapping and detrapping.

ODMR is a double resonance technique that combines optical spectroscopy with magnetic resonance. dokumen.pub By monitoring changes in the phosphorescence intensity of the sample while applying microwave radiation, one can detect the magnetic resonance transitions of the triplet state. stanford.edu This method has been successfully applied to study d2-TCB crystals, providing detailed information about the triplet state sublevels and their dynamics. escholarship.org Zero-field ODMR spectra of 1,2,4,5-tetrachlorobenzene have been observed, which helps in understanding the electronic structure of the triplet state monomers. escholarship.org

A key finding from these studies is the characterization of the h2-TCB trap within the d2-TCB host. The h2-TCB trap state is located at a specific energy level below the triplet exciton band of the d2-TCB crystal. stanford.edu Optically detected electron spin locking experiments have been used to measure the kinetic phenomena associated with the decay of these localized excited triplet states into the delocalized band states of the solid. stanford.edu

The following table summarizes the key parameters of the h2-TCB shallow trap in a d2-TCB crystal as determined by spectroscopic methods.

Table 1: Properties of the h2-TCB Shallow Trap in a d2-TCB Crystal

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Trap Depth | 23.5 cm⁻¹ | Spectroscopy | stanford.edu |

Further insights into the dynamics of these shallow traps have been gained through optically detected electron spin echo techniques. iaea.org These experiments measure the spin coherence time (T₂), which provides information about the interactions between the triplet spin and its environment. For shallow traps in tetrachlorobenzene, a homogeneous T₂ was measured over a low-temperature range. iaea.org The decay of the spin echo signal was observed to be non-exponential and exhibited a beat pattern, indicating the presence of unresolved hyperfine interactions from the chlorine nuclei. iaea.org

Table 2: Spin Coherence Properties of Shallow Traps in Tetrachlorobenzene

| Parameter | Value | Temperature Range | Technique | Reference |

|---|---|---|---|---|

| Homogeneous T₂ | 4.1 µs | 1.4–4.2 K | Optically Detected Spin Echoes | iaea.org |

| Inhomogeneous T₂ | ~250 ns | 1.4–4.2 K | C.W. Spectrum | iaea.org |

These advanced spectroscopic studies provide a detailed picture of the shallow trap dynamics in this compound. The combination of optical and magnetic resonance techniques allows for the precise measurement of energy levels, transition frequencies, and spin relaxation times, which are essential for understanding energy transfer and localization in these molecular systems.

Analytical Methodologies and Reference Standard Applications

Role as an Internal Standard in Advanced Chromatographic-Mass Spectrometric Techniques

The stability and distinct mass of 1,2,4,5-tetrachlorobenzene-d2 make it an excellent internal standard for quantitative analysis. isotope.comlgcstandards.comlgcstandards.comcdnisotopes.com Internal standards are essential for correcting variations in analytical results that can arise during sample preparation and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Pollutant Quantitation

In the field of environmental analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the detection and quantification of semi-volatile organic compounds like polychlorinated biphenyls (PCBs) and other chlorinated benzenes. mdpi.com The thermal stability and volatility of this compound make it highly compatible with GC analysis. When added to a sample in a known quantity before processing, it experiences similar losses as the target analytes during extraction, cleanup, and injection. By comparing the signal of the native analyte to the signal of the deuterated internal standard, a more accurate and precise quantification can be achieved, even at trace levels in complex environmental matrices such as water and soil. mdpi.comepa.gov

For instance, GC-MS methods have been developed for the analysis of various chlorinated benzenes, where this compound can serve as a surrogate to monitor analytical performance. nih.gov The use of such internal standards is a key component of robust analytical methods like EPA Method 1625C, which is designed for the determination of semivolatile organic pollutants. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Complex Matrices

While GC-MS is a primary technique for analyzing chlorinated benzenes, Liquid Chromatography-Mass Spectrometry (LC-MS) is also employed, particularly for less volatile or thermally labile compounds. In complex matrices where significant matrix effects can suppress or enhance the analyte signal, the co-eluting deuterated internal standard experiences the same signal alteration. This allows for effective normalization and accurate quantification of the target analyte. The use of isotopically labeled standards like this compound is crucial for achieving reliable results in such challenging applications. mdpi.com

Deuterated Analogs as Isotopic Tracers in Mechanistic and Kinetic Studies

The isotopic label of this compound allows it to be used as a tracer to follow the fate of the corresponding non-labeled compound in various chemical and biological systems.

Elucidation of Environmental Contaminant Transformations and Degradation Pathways

Deuterated compounds are invaluable in studies aimed at understanding the transformation and degradation of environmental contaminants. By introducing this compound into a system, researchers can track its conversion into various metabolites or degradation products using mass spectrometry. This approach helps in identifying the specific pathways of breakdown, whether through microbial action or other environmental processes. For example, studies on the biodegradation of chlorinated benzenes have utilized stable isotope fractionation to understand the mechanisms of both aerobic and anaerobic transformation. oup.com While this particular study focused on carbon isotopes, the principle extends to deuterium-labeled compounds for tracking transformation products. The sorption and transport behavior of tetrachlorobenzenes in soil and sediment, which are critical for predicting their environmental fate, can also be investigated using labeled compounds. service.gov.uk

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantitation

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantitative measurements. This method involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. otsuka.co.jp The ratio of the native analyte to the labeled standard is then measured by mass spectrometry. Since this ratio is unaffected by variations in sample volume or recovery during sample preparation, IDMS provides a direct and highly accurate measurement of the analyte's concentration. This technique is considered a primary ratio method and is often used to certify reference materials. EPA Method 1625C is an example of an isotope dilution GC-MS method for the analysis of semivolatile organic compounds. epa.gov

Development and Validation of Trace Analytical Methods

The development and validation of sensitive and reliable analytical methods are paramount for the accurate monitoring of environmental pollutants. This compound plays a significant role in this process. Method validation ensures that an analytical procedure for a specific purpose is reliable and reproducible. Key parameters evaluated during validation include linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ).

The use of deuterated internal standards like this compound is integral to the validation of methods for analyzing trace levels of contaminants. mdpi.comosti.gov For example, in the development of methods for analyzing volatile organic compounds in water, such as EPA Method 524.2, internal standards and surrogates are used to monitor and correct for analytical variability. epa.govhawaii.gov Similarly, in methods for semivolatile compounds, labeled standards are crucial for ensuring data quality. epa.gov The availability of certified reference materials of this compound from suppliers like Cambridge Isotope Laboratories and LGC Standards facilitates the development and validation of these critical analytical methods. isotope.comlgcstandards.comlgcstandards.com

High-Resolution Chromatographic Techniques for Chlorinated Benzene (B151609) Analysis

High-resolution gas chromatography (GC) is a cornerstone technique for the separation and analysis of complex mixtures of chlorinated benzenes. oup.com When coupled with a mass spectrometer (MS), it provides a powerful tool for identifying and quantifying individual compounds, even at trace levels. nih.gov The use of capillary columns in GC allows for the maximum separation of components, which is crucial to avoid the co-elution of similar compounds that could interfere with accurate measurement. acs.org

In the analysis of chlorinated benzenes, this compound is introduced into the sample as an internal standard prior to extraction and analysis. clearsynth.com By comparing the known concentration of the deuterated standard to the response of the native analyte, analysts can correct for variations in sample extraction efficiency, injection volume, and instrument response. nih.govnih.gov This is particularly important when dealing with complex environmental samples where matrix effects can significantly impact the analytical results. clearsynth.comnih.gov

Research has demonstrated the successful application of GC-high-resolution mass spectrometry (GC-HRMS) for the determination of various chlorinated compounds in environmental samples like fly ash, soil, and air. nih.gov For instance, a study on hexa-mix-chlorinated/brominated benzenes utilized an isotope dilution method with GC-HRMS, achieving accuracies between 87.3% and 107.8% for quantitatively determined compounds. nih.gov

Table 1: Performance of a GC-HRMS Method for Halogenated Benzene Analysis

| Analyte | Accuracy (%) | Relative Standard Deviation (RSD) (%) | Method Limit of Quantification (MLOQ) |

| C₆BrCl₅ | 87.3 - 107.8 | 2.8 - 5.0 | 0.10 ng/g (fly ash/soil), 0.09 pg/m³ (air) |

| C₆Br₄Cl₂ | 87.3 - 107.8 | 2.8 - 5.0 | 0.10 ng/g (fly ash/soil), 0.09 pg/m³ (air) |

This table illustrates the high accuracy and low detection limits achievable with high-resolution chromatographic techniques coupled with mass spectrometry for the analysis of halogenated benzenes. Data sourced from a study on hexa-mix-chlorinated/brominated benzenes. nih.gov

Optimization of Chemical Ionization Mass Spectrometry for Polyhalogenated Aromatics

Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry that results in less fragmentation of the analyte molecule compared to traditional electron ionization (EI). researchgate.net This is particularly advantageous for the analysis of polyhalogenated aromatic hydrocarbons (PAHs) as it leads to a higher abundance of the molecular ion, thereby increasing the sensitivity and specificity of the analysis. researchgate.net Negative Chemical Ionization (NCI) is especially sensitive for detecting electrophilic compounds like chlorinated benzenes. acs.org

The use of different reagent gases in NCI-MS can be optimized to enhance the detection of specific polyhalogenated aromatics. For instance, methane (B114726) in the negative ion mode can be used for the electron-capture mode analysis of halogenated benzenes. acs.org Oxygen has also been shown to be a sensitive reagent gas for the analysis of polychlorinated dibenzo-p-dioxins. acs.org However, challenges such as filament lifetime and background ion formation need to be managed. acs.org

Studies have shown that NCI-MS can be a highly sensitive and specific probe for polychlorinated compounds. acs.org The technique allows for the detection of contaminants at very low levels, often in the parts-per-billion (ppb) range for a 1-gram sample. nih.gov The combination of high-resolution chromatography with NCI-MS provides a robust method for the analysis of complex mixtures of polyhalogenated compounds in environmental samples. acs.org

Table 2: Comparison of Ionization Techniques for Polyhalogenated Aromatic Analysis

| Ionization Technique | Key Advantages | Common Applications |

| Electron Ionization (EI) | Highly reproducible fragmentation patterns, extensive libraries for compound identification. researchgate.net | General screening and identification of a wide range of organic compounds. |

| Chemical Ionization (CI) | Softer ionization, less fragmentation, higher abundance of molecular ions. researchgate.net | Analysis of compounds that are prone to fragmentation, enhanced sensitivity for specific compound classes. |

| Negative Chemical Ionization (NCI) | High sensitivity for electrophilic compounds like halogenated aromatics. acs.org | Trace-level analysis of environmental contaminants such as pesticides and polychlorinated compounds. |

Integration in Quality Assurance and Quality Control Protocols for Environmental Monitoring

The use of this compound is a critical component of Quality Assurance (QA) and Quality Control (QC) protocols in environmental monitoring programs. nih.govnj.gov These protocols are essential to ensure that the analytical data generated are reliable, accurate, and defensible. nj.gov The overarching goal of QA is to implement procedures that provide data with an acceptable level of accuracy and precision. ny.gov

Deuterated internal standards like this compound play a multi-faceted role in QA/QC:

Calibration: They serve as reference points for calibrating analytical instruments, which helps in reducing measurement errors. clearsynth.com

Quantitative Analysis: They enable the accurate determination of the concentration of a target analyte by comparing its instrumental response to that of the known amount of the internal standard. clearsynth.comasme.org

Compensation for Matrix Effects: In complex environmental samples, other co-extracted substances can interfere with the analysis. Deuterated standards help to correct for these matrix effects, leading to more precise measurements. clearsynth.comnih.gov

Method Validation: The use of these standards is crucial for validating the robustness and reliability of an analytical method. clearsynth.com

Regulatory bodies and environmental monitoring programs often specify the use of isotopically labeled internal standards in their analytical methods to ensure data quality. epa.govtn.gov For example, quality assurance project plans for environmental monitoring frequently include deuterated compounds in their list of required analytical standards. epa.gov The consistent use of these standards allows for the long-term assessment of data quality and the comparability of results across different laboratories and studies. nih.gov

Environmental Science and Fate Studies

Environmental Distribution and Partitioning Dynamics

The environmental behavior of 1,2,4,5-tetrachlorobenzene-d2 is dictated by its physicochemical properties, which influence its movement and distribution across air, water, and soil compartments. As a deuterated analog of 1,2,4,5-tetrachlorobenzene (B31791), its environmental partitioning is expected to be very similar to the non-labeled compound. Key processes governing its fate include adsorption to soil and sediments and volatilization into the atmosphere.

1,2,4,5-Tetrachlorobenzene exhibits strong adsorption to organic matter in soil and sediment. This characteristic significantly restricts its mobility in the environment. The tendency of a chemical to bind to soil particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater propensity for adsorption. For 1,2,4,5-tetrachlorobenzene, the logarithm of this coefficient (log Koc) ranges from 2.8 to 6.0, signifying a strong affinity for organic matter. This strong adsorption means that once introduced into the soil, it is not easily leached into groundwater.

The adsorption process is influenced by the characteristics of the soil, particularly the organic matter content. Soils with higher organic content will exhibit a greater capacity to retain 1,2,4,5-tetrachlorobenzene, reducing its availability for transport and degradation.

Table 1: Adsorption and Solubility Properties of 1,2,4,5-Tetrachlorobenzene

| Property | Value | Comment |

|---|---|---|

| log Koc | 2.8 - 6.0 | Strong adsorption to organic matter |

Despite being a solid at room temperature with a very low vapor pressure of 0.005 mm Hg, 1,2,4,5-tetrachlorobenzene can volatilize from soil and water surfaces. This process is governed by its Henry's Law constant, which is approximately 1 x 10⁻³ atm·m³/mol. This value suggests a moderate volatility when the compound is dissolved in water.

When present in soil, volatilization occurs very slowly. In aquatic systems, the dissolved portion of 1,2,4,5-tetrachlorobenzene can volatilize into the atmosphere. However, its strong adsorption to sediments can limit the amount available in the dissolved phase for volatilization. The interplay between adsorption and volatilization is a key factor in its long-term persistence and distribution in the environment. In the atmosphere, it is expected to be removed through photooxidation and precipitation.

Biogeochemical Transformations and Degradation Mechanisms

The persistence of 1,2,4,5-tetrachlorobenzene in the environment is also influenced by biotic and abiotic degradation processes. While it is generally resistant to degradation, certain microbial communities can transform it under specific conditions.

Under anaerobic conditions, such as those found in buried sediments and some soils, reductive dechlorination is a significant degradation pathway for chlorinated benzenes. This process involves the sequential removal of chlorine atoms from the benzene (B151609) ring, leading to less chlorinated and generally less toxic compounds.

Research has identified specific microorganisms capable of this process. For instance, a species known as Dehalobacter sp. strain TeCB1 has been shown to grow by reductively dechlorinating 1,2,4,5-tetrachlorobenzene. The primary pathway involves the transformation of 1,2,4,5-tetrachlorobenzene to 1,2,4-trichlorobenzene (B33124), which is then further dechlorinated to dichlorobenzene isomers (1,3- and 1,4-dichlorobenzene). This demonstrates a step-wise detoxification process carried out by specialized anaerobic bacteria.

The rate and extent of 1,2,4,5-tetrachlorobenzene biodegradation are highly dependent on the presence of suitable microbial consortia and favorable environmental conditions. While it can persist under anaerobic conditions, some aerobic bacteria have demonstrated the ability to degrade it.

For example, Pseudomonas sp. strain PS14 has been isolated from industrial waste and can utilize 1,2,4,5-tetrachlorobenzene as a sole source of carbon and energy under aerobic conditions. The degradation pathway initiated by this bacterium involves a dioxygenation of the aromatic ring, leading to the formation of 3,4,6-trichlorocatechol. This intermediate is then further metabolized.

Table 2: Microbial Species Involved in 1,2,4,5-Tetrachlorobenzene Degradation

| Microorganism | Condition | Degradation Pathway |

|---|---|---|

| Dehalobacter sp. strain TeCB1 | Anaerobic | Reductive dechlorination to 1,2,4-trichlorobenzene and dichlorobenzenes |

Phytoremediation, the use of plants to clean up contaminated environments, is a potential strategy for sites contaminated with chlorobenzenes. This approach can involve several mechanisms, including the uptake and translocation of contaminants by plants (phytoextraction), the degradation of contaminants in the soil by plant-associated microbes (rhizodegradation), and the stabilization of contaminants in the soil (phytostabilization).

For compounds like 1,2,4,5-tetrachlorobenzene that are strongly adsorbed to soil, rhizodegradation is a particularly relevant mechanism. The rhizosphere, the zone of soil immediately surrounding plant roots, is an area of enhanced microbial activity. Plants release exudates that can stimulate the growth and activity of microorganisms capable of degrading organic pollutants. This plant-microbe synergy can enhance the breakdown of persistent compounds like chlorobenzenes in the soil. While specific studies on the phytoremediation of 1,2,4,5-tetrachlorobenzene are limited, the principles of rhizodegradation of other chlorinated organic compounds suggest it could be a viable remediation approach.

Environmental Monitoring and Contaminant Source Apportionment

Assessment of Environmental Concentrations and Human Exposure Modeling

The accurate assessment of environmental contamination is the foundation of human exposure modeling and risk assessment. The pollutant of concern, 1,2,4,5-tetrachlorobenzene, has been detected in various environmental compartments, including air, water, sediment, and biota. canada.ca For instance, concentrations in drinking water from cities bordering Lake Ontario have been measured at levels up to 0.3 nanograms per liter (ng/L). canada.ca In sediment samples from the Niagara River, levels as high as 160 ng/g (dry weight) have been recorded. canada.ca Furthermore, the compound has been found in human adipose tissue and breast milk, indicating direct human exposure. nih.gov

To obtain reliable measurements of these low-level concentrations, environmental laboratories employ highly sensitive analytical methods, such as gas chromatography-mass spectrometry (GC/MS). However, the process of extracting the target analyte from a complex sample matrix like soil or tissue can lead to variable and incomplete recovery. This is where this compound plays a crucial role.

It is used as a surrogate standard . A known quantity of this compound is added to every sample at the beginning of the analytical procedure. epa.gov Because it is chemically almost identical to the target analyte, it experiences similar losses during extraction, cleanup, and analysis. By measuring the final amount of the deuterated surrogate, scientists can calculate a recovery percentage and correct the measured concentration of the native 1,2,4,5-tetrachlorobenzene. This correction ensures that the reported environmental concentrations are a highly accurate reflection of the true level of contamination.

These accurate concentration data are essential inputs for human exposure models. These models are computational tools that estimate the amount of a chemical an individual or population might be exposed to through various pathways, such as drinking contaminated water, inhaling air, or consuming contaminated food. nih.gov The reliability of these models and the subsequent health risk assessments are directly dependent on the quality of the underlying environmental monitoring data, a quality significantly enhanced by the use of isotopically labeled standards like this compound.

Table 1: Reported Environmental Concentrations of 1,2,4,5-Tetrachlorobenzene

| Environmental Matrix | Location | Concentration Range | Mean Concentration |

| Drinking Water | Lake Ontario Region | ND - 0.3 ng/L | 0.2 ng/L |

| Drinking Water | Atlantic Canada | ND - 3 ng/L | - |

| River Sediment | Niagara River | Up to 160 ng/g (dw) | - |

| River Sediment | St. Clair River | ND - 1,140 ng/g | - |

| Human Adipose Tissue | General Autopsies | 0.02 - 200 µg/kg | - |

| Human Breast Milk | General Population | - | 200 µg/kg |

ND = Not Detected. Data sourced from Canada.ca canada.ca and TOX-7 Report nih.gov. The accurate measurement of these concentrations relies on methods using surrogate standards like this compound.

Application of Isotopic Fingerprinting for Pollution Source Identification

Isotopic fingerprinting, more formally known as Compound-Specific Isotope Analysis (CSIA), is a powerful technique used to distinguish between different sources of pollution and to track the degradation of contaminants in the environment. This method relies on measuring the natural, subtle variations in the ratios of stable isotopes (e.g., ¹³C/¹²C) within a pollutant molecule. These ratios can vary depending on the manufacturing process or the raw materials used, creating a unique "fingerprint" for a specific source.

While this compound is an isotopically labeled compound, its role in this context is different but complementary. It is not used for its natural isotopic signature but as a key component in an analytical technique called isotope dilution mass spectrometry (IDMS) . nih.govnih.govrsc.org IDMS is considered a primary ratio method of measurement and provides the highest level of accuracy and precision for quantifying chemical substances. nih.govrsc.org

In IDMS, a known amount of the isotopically labeled standard (the "spike"), such as this compound, is added to a sample. researchgate.net This mixture is then analyzed by a mass spectrometer, which can differentiate between the native molecule and the heavier labeled standard based on their mass difference. By measuring the ratio of the native analyte to the added standard, the exact concentration of the native analyte in the original sample can be calculated with exceptional accuracy. nih.gov This accuracy is crucial for source apportionment studies, as it provides a reliable quantitative basis for comparing contaminant levels between different locations or samples. The precision of IDMS ensures that even small differences in concentration, which might be critical for identifying a pollution plume or source, are meaningful. researchgate.net

In essence, while CSIA analyzes the inherent isotopic fingerprint of the pollutant to trace its origin, this compound, through its use in IDMS, provides the gold-standard quantification necessary to make those tracing efforts robust and reliable.

Remediation Technologies: Hydrodehalogenation Strategies for Chlorinated Aromatics

Once contamination with chlorinated aromatics like 1,2,4,5-tetrachlorobenzene is confirmed, effective remediation strategies are required. One of the most promising technologies for destroying these persistent pollutants is catalytic hydrodehalogenation (HDH), also referred to as hydrodechlorination (HDC). researchgate.netresearchgate.net This process involves reacting the chlorinated compound with a hydrogen source in the presence of a metal catalyst to systematically replace chlorine atoms with hydrogen atoms.

Research has extensively studied the hydrodehalogenation of 1,2,4,5-tetrachlorobenzene, demonstrating its effective and complete conversion to the harmless end-product, benzene. researchgate.netunive.it The process occurs sequentially, with 1,2,4-trichlorobenzene appearing as a transient intermediate. researchgate.net

Catalysts and Reaction Conditions: Palladium (Pd), particularly when supported on a high-surface-area material like carbon (Pd/C), is a highly effective catalyst for this reaction. researchgate.netresearchgate.netunive.it Studies have also investigated other supports such as cerium oxide (CeO₂) and SBA-15, which also show high catalytic activities. researchgate.net The reaction can be carried out under mild conditions, such as ambient temperature and low hydrogen pressure. researchgate.net

Key Research Findings:

Solvent Effects: The reaction rate is strongly influenced by the solvent system. In water-ethanol mixtures, the rate of hydrodehalogenation increases as the proportion of water in the solvent increases. researchgate.net

Kinetics: The kinetics of the reaction are well-described by the Langmuir-Hinshelwood model. researchgate.net This model assumes that the reaction occurs on the surface of the catalyst and involves the adsorption of the reactants (tetrachlorobenzene and hydrogen) onto the catalyst surface. researchgate.netyoutube.com

Reaction Pathway: The hydrodehalogenation of 1,2,4,5-tetrachlorobenzene proceeds stepwise, rapidly forming 1,2,4-trichlorobenzene as an intermediate, which is then further dehalogenated through dichlorobenzene and monochlorobenzene, ultimately yielding benzene as the final product. researchgate.netunive.it

This technology represents a viable strategy for the cleanup of soil and water contaminated with 1,2,4,5-tetrachlorobenzene and other related chlorinated aromatic compounds. researchgate.net

Table 2: Summary of Palladium-Catalyzed Hydrodehalogenation of 1,2,4,5-Tetrachlorobenzene

| Parameter | Finding | Reference |

| Catalyst | Palladium on carbon (Pd/C) is highly effective. Pd on CeO₂ and SBA-15 also show high activity. | researchgate.netresearchgate.net |

| Reaction | C₆H₂Cl₄ + 4H₂ → C₆H₆ + 4HCl | General Reaction |

| End Product | Benzene (quantitative conversion) | researchgate.netunive.it |

| Intermediate | 1,2,4-Trichlorobenzene (trace amounts observed) | researchgate.net |

| Kinetics Model | Langmuir-Hinshelwood | researchgate.net |

| Effect of Solvent | Rate increases as the water fraction in water-ethanol mixtures increases. | researchgate.net |

| Conditions | Can be performed at ambient temperature and mild hydrogen pressure. | researchgate.netscite.ai |

Toxicological and Ecotoxicological Research

Toxicokinetics and Metabolic Fate Investigations

Absorption, Distribution, Metabolism, and Excretion Studies (Relevant to Deuterated Analogs as Tracers)

Studies in various animal models indicate that 1,2,4,5-tetrachlorobenzene (B31791) is readily absorbed orally but is metabolized slowly compared to its other isomers. nih.gov Its molecular structure contributes to its resistance to metabolic transformation. nih.gov This slow rate of metabolism and its lipophilic (fat-soluble) nature lead to its accumulation and persistence in the body, particularly in adipose tissue and organs with high fat content. nih.gov

Once absorbed, 1,2,4,5-tetrachlorobenzene is distributed throughout the body. Research has shown that the highest concentrations are typically found in fat, liver, skin, and the adrenal glands. nih.gov In a study on rabbits, a significant portion of the administered dose was recovered in various body compartments over a six-day period, highlighting its widespread distribution and retention. nih.gov

Excretion of 1,2,4,5-tetrachlorobenzene and its metabolites occurs through feces, urine, and expired air. nih.gov However, the excretion is slow, with one study in rats showing only 8% of the administered dose was excreted within 48 hours. tandfonline.com In squirrel monkeys, the 1,2,4,5-isomer was excreted exclusively as the unchanged parent compound in the feces, suggesting minimal to no metabolism in that species. nih.govtandfonline.com

In these types of toxicokinetic studies, 1,2,4,5-Tetrachlorobenzene-d2 would serve as an invaluable tool. By introducing a known quantity of the deuterated analog, researchers can use mass spectrometry to differentiate it from the non-deuterated compound being studied. This allows for accurate measurement of the absorption, distribution, and excretion rates of the parent compound in various biological samples.

Table 1: Distribution of 1,2,4,5-Tetrachlorobenzene in Rabbits (6-Day Observation) Data sourced from Jondorf et al. (1958) nih.gov

| Tissue/Compartment | Percentage of Recovered Parent Compound |

|---|---|

| Tissues (Total) | 48% |

| Fat | 25% |

| Feces | 16% |

| Gut Contents | 6.2% |

Identification of Biotransformation Products and Pathways

The metabolism of chlorinated benzenes is generally considered to begin with the formation of arene oxide intermediates. nih.gov For 1,2,4,5-tetrachlorobenzene, this initial step leads to the formation of several metabolic products. The primary biotransformation pathway involves oxidation to phenolic compounds. tandfonline.com

The predominant metabolite identified in the urine of rats and rabbits is 2,3,5,6-tetrachlorophenol. nih.govtandfonline.com Other minor metabolites have also been identified, including tetrachloroquinol and a trichlorophenol, indicating that dechlorination can occur as part of the metabolic process. tandfonline.com The identification of these biotransformation products is crucial for understanding the mechanisms of toxicity, as metabolites can sometimes be more or less toxic than the parent compound.

Table 2: Identified Biotransformation Products of 1,2,4,5-Tetrachlorobenzene in Rats Data sourced from Chu et al. (1984) tandfonline.com

| Metabolite | Metabolic Pathway |

|---|---|

| 2,3,5,6-Tetrachlorophenol | Oxidation |

| Tetrachloroquinol | Oxidation |

Organ-Specific Toxicity and Pathological Manifestations

Hepatic and Renal Systemic Impacts

Animal studies have consistently identified the liver and kidneys as primary target organs for 1,2,4,5-tetrachlorobenzene toxicity. nih.govepa.govnih.gov Observed effects include significant increases in liver and kidney weights. nih.gov Biochemical changes such as increased serum cholesterol levels and the induction of hepatic microsomal enzymes have also been reported. nih.govnih.gov

Histopathological examinations of affected animals reveal specific damage to these organs. In the liver, findings include hepatocellular cytoplasmic vacuolation and degeneration of individual liver cells. nih.gov The kidneys of exposed male rats have shown an accumulation of abnormal hyaline droplets and eosinophilic inclusions in the proximal convoluted tubules of the renal cortex. nih.gov Of the three tetrachlorobenzene isomers, the 1,2,4,5-isomer consistently causes the most severe lesions in both the liver and kidneys in subchronic studies. nih.gov

Table 3: Summary of Hepatic and Renal Effects in Rats Data sourced from Chu et al. (1983, 1984) nih.govnih.gov

| Organ | Observed Effect | Finding |

|---|---|---|

| Liver | Weight Increase | Significant increase at higher doses |

| Histopathology | Hepatocellular cytoplasmic vacuolation, accentuation of zonation canada.ca | |

| Biochemical | Induction of hepatic microsomal enzymes, increased serum cholesterol | |

| Kidney | Weight Increase | Significant increase at higher doses |

Tissue Accumulation and Persistent Bioavailability

A key toxicological characteristic of 1,2,4,5-tetrachlorobenzene is its propensity for bioaccumulation. nih.gov Due to its lipophilic nature and slow metabolism, it accumulates in a dose-dependent manner, particularly in fat and liver tissue. nih.govcanada.canih.gov This accumulation is a primary reason for its greater toxicity in longer-term studies compared to its isomers. nih.gov

Continuous dietary administration in studies has demonstrated significant and persistent residues in adipose tissue. nih.govnih.gov While fat shows the highest concentration, the compound is also found in other tissues, including the liver, skin, adrenal glands, brain, kidney, heart, and spleen, indicating widespread and persistent bioavailability following exposure. nih.gov

Reproductive and Developmental Toxicology Assessments

Research into the reproductive and developmental effects of 1,2,4,5-tetrachlorobenzene has shown that the compound can cross the placental barrier. nih.gov When administered to pregnant rats, residues of the compound were found in both maternal and fetal tissues. nih.gov Notably, the accumulation in fetal tissues was significantly greater for the 1,2,4,5-isomer compared to the other tetrachlorobenzene isomers, by a factor of about 100 times. nih.gov

In one study, 1,2,4,5-tetrachlorobenzene was found to be the most toxic of the isomers to the dams, causing maternal deaths at high doses. nih.gov This study also observed a decrease in the number of live fetuses at lower doses. nih.gov However, no compound-related physical anomalies or histopathologic lesions were seen in the fetuses. nih.gov Another study administering the compound during a different period of gestation found no significant effects on embryo resorption, death, or growth parameters. nih.govnih.gov

Table 4: Findings from Reproductive Toxicity Studies in Rats Data sourced from Kacew et al. (1984) nih.govnih.gov

| Parameter | Observation |

|---|---|

| Placental Transfer | Compound crosses the placental barrier and accumulates in fetal tissues. |

| Fetal Accumulation | Fetal tissue concentrations are ~100x higher than other isomers. |

| Maternal Toxicity | Caused maternal deaths at the 200 mg/kg dose level. |

| Fetal Viability | Decreased number of live fetuses observed at the 50 mg/kg dose level. |

| Teratogenicity | No compound-related physical anomalies or lesions were observed in fetuses. |

Genetic Toxicity and Mutagenicity Evaluations (e.g., Bacterial Reverse Mutation Tests)

The potential for 1,2,4,5-Tetrachlorobenzene to induce genetic mutations has been evaluated using the bacterial reverse mutation test, commonly known as the Ames test. This assay is a standard initial screening for genotoxic activity, specifically for point mutation-inducing capabilities. fao.org The principle of this test is to detect mutations that revert mutations present in the test strains of Salmonella typhimurium and Escherichia coli, restoring their ability to synthesize an essential amino acid. fao.orgfda.gov

In a study evaluating the mutagenicity of 1,2,4,5-Tetrachlorobenzene, the compound was tested in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537. nih.gov The tests were conducted at concentrations ranging from 0.3 to 1,333 µ g/plate . The results of these assays were negative, both in the presence and absence of an S9 metabolic activation system. nih.gov A negative result indicates that under the tested conditions, the substance is not mutagenic in the tested species. fda.govregulations.gov

The bacterial reverse mutation test is a rapid, inexpensive, and relatively easy-to-perform assay. epa.gov Many of the tester strains have features that increase their sensitivity for detecting mutations, such as responsive DNA sequences at the reversion sites, increased cell permeability to large molecules, and the elimination of DNA repair systems or enhancement of error-prone DNA repair processes. fda.govepa.gov Positive results from this test indicate that a substance induces point mutations by base substitutions or frameshifts in the genome of the bacteria. fda.govregulations.gov Although many compounds that test positive are mammalian carcinogens, the correlation is not absolute and depends on the chemical class. fao.org

Table 1: Genetic Toxicity of 1,2,4,5-Tetrachlorobenzene in Bacterial Reverse Mutation Assay

| Test System | Strains | Concentration Range | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | 0.3 - 1,333 µg/plate | With and without S9 | Negative | nih.gov |

Ecotoxicological Impact Assessments on Aquatic and Terrestrial Ecosystems

The ecotoxicological impact of 1,2,4,5-Tetrachlorobenzene has been assessed in both aquatic and terrestrial ecosystems. In aquatic environments, the compound's toxicity has been evaluated for various species. The procedures described in the Tier II methodology indicate that aquatic organisms should not be unacceptably affected if the four-day average concentration of 1,2,4,5-tetrachlorobenzene does not exceed 8.3 μg/L more than once every three years on average and if the one-hour average concentration does not exceed 75 μg/L more than once every three years on average. epa.gov

Acute and chronic toxicity data for several aquatic species have been determined. For instance, the 96-hour LC50 (the concentration lethal to 50% of the test organisms) for Rainbow Trout (Oncorhynchus mykiss) is 1,200 μg/L, and for Bluegill (Lepomis macrochirus), it is 1,600 μg/L. epa.gov For the cladoceran Daphnia magna, the 48-hour EC50 (the concentration that affects 50% of the population) is greater than 530 μg/L. epa.gov

Terrestrial ecotoxicology studies the adverse effects of chemicals on terrestrial ecosystems, including managed systems like forests and agricultural lands, as well as heavily disturbed environments. researchgate.net While specific studies on the direct impact of this compound on terrestrial ecosystems are limited, the compound's persistence and potential for bioaccumulation are of concern. Diplopods, which play a crucial role in the decomposition of organic matter and soil aeration, are increasingly used in ecotoxicology research as they are continuously exposed to soil contaminants. researchgate.net

Table 2: Aquatic Toxicity of 1,2,4,5-Tetrachlorobenzene

| Species | Common Name | Endpoint | Duration | Value (μg/L) | Reference |

|---|---|---|---|---|---|

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 96 hours | 1,200 | epa.gov |

| Lepomis macrochirus | Bluegill | LC50 | 96 hours | 1,600 | epa.gov |

| Jordanella floridae | American Flagfish | LC50 | 96 hours | 2,150 | epa.gov |

| Daphnia magna | Cladoceran | EC50 | 48 hours | >530 | epa.gov |

Risk Assessment Frameworks and Exposure Modeling in Environmental Health

Risk assessment for chemicals like 1,2,4,5-Tetrachlorobenzene involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. The U.S. Environmental Protection Agency (EPA) has established an oral reference dose (RfD) of 0.34 milligrams per kilogram per day for 1,2,4,5-tetrachlorobenzene. epa.gov The RfD is an estimate of the highest daily oral exposure for humans that is not expected to cause harmful effects. epa.gov

Exposure modeling is a critical component of risk assessment, predicting the environmental fate and concentrations of a chemical. Models like SimpleBox4Nano, a multimedia fate model, can simulate the environmental distribution of substances. doi.org Such models consider various environmental compartments, including the atmosphere, surface water, sediment, and soil. doi.org For human exposure, models can be used to investigate the relationship between environmental levels and biomarker concentrations. nih.gov

Exposure to 1,2,4,5-tetrachlorobenzene can occur through breathing contaminated air, consuming contaminated food such as fish, or through skin contact. epa.gov In occupational settings, such as factories that manufacture or use the chemical, the risk of exposure is higher. epa.gov Laboratory animal studies have shown that exposure to 1,2,4,5-tetrachlorobenzene can lead to lesions in the liver and kidneys. epa.govnj.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's electronic structure. northwestern.edu For 1,2,4,5-tetrachlorobenzene-d2, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding its chemical reactivity.

The molecular structure of 1,2,4,5-tetrachlorobenzene (B31791) has been determined with high precision using methods that combine experimental data with theoretical calculations. scispace.comepa.gov These studies confirm a planar structure with D2h symmetry. scispace.com Key structural parameters, such as the bond lengths and angles, are influenced by the steric repulsion between adjacent chlorine atoms. scispace.comepa.gov

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For chlorinated benzenes, the presence of electron-withdrawing chlorine atoms generally lowers the energies of these frontier orbitals.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations

The following table provides illustrative data typical for chlorobenzenes, as calculated by quantum chemical methods. Specific values for the d2 isotopologue would require dedicated computation.

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -9.0 to -9.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 8.0 to 9.0 eV |

| Dipole Moment | Measure of the net molecular polarity. For the symmetric 1,2,4,5-isomer, this is near zero. | ~0 D |

Molecular Dynamics Simulations of Intermolecular Interactions and Phase Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide detailed insights into its behavior in condensed phases (solid and liquid), revealing the nature of intermolecular interactions that govern its physical properties.

These simulations can model how molecules of this compound interact with each other and with other molecules in a system, such as solvents or environmental matrices. The primary intermolecular forces at play for this nonpolar molecule are van der Waals interactions. Theoretical studies on similar aromatic systems have shown that such interactions are crucial for determining the crystal packing structure. aps.org

By simulating the system at various temperatures and pressures, MD can be used to predict phase behavior, such as melting points and boiling points. It can also elucidate properties like diffusion coefficients and viscosity in the liquid state. The substitution of deuterium (B1214612) for hydrogen has a minimal effect on these intermolecular forces, so simulations based on the non-deuterated analog are highly representative.

Prediction of Spectroscopic Parameters and Vibrational Modes for Deuterated Analogs

Computational methods are highly effective for predicting spectroscopic parameters. For this compound, quantum chemical calculations can predict its vibrational (infrared and Raman) spectra. The primary effect of isotopic substitution is on the vibrational frequencies of the molecule. libretexts.org

When a hydrogen atom is replaced by a heavier deuterium isotope, the mass of that oscillator increases. According to Hooke's Law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. libretexts.org Therefore, the C-D bond stretching and bending vibrations in this compound will occur at a lower frequency (wavenumber) compared to the C-H vibrations in its non-deuterated counterpart. This isotopic shift is a powerful tool for assigning specific vibrational modes in experimental spectra. libretexts.orgaip.org The change in frequency for a C-H stretch upon deuteration is significant, often decreasing by a factor of approximately √2. libretexts.org

Table 2: Predicted Isotopic Shift in Vibrational Frequencies for C-H vs. C-D Bonds

This table illustrates the typical calculated downshift in frequency for key vibrational modes upon deuteration.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Isotopic Ratio (νH / νD) |

| C-H/C-D Stretch | ~3100 | ~2300 | ~1.35 |

| In-plane C-H/C-D Bend | ~1150 | ~850 | ~1.35 |

| Out-of-plane C-H/C-D Bend | ~870 | ~680 | ~1.28 |

Computational Elucidation of Reaction Mechanisms (e.g., Dechlorination, Oxidative Addition)

Theoretical modeling is instrumental in elucidating the complex mechanisms of chemical reactions. Computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely pathway and its energy barrier.

Dechlorination: Reductive dechlorination is a key degradation pathway for tetrachlorobenzenes in the environment. nih.govcdc.gov Studies on 1,2,4,5-tetrachlorobenzene show that it can be dechlorinated to trichlorobenzene, and subsequently to di- and mono-chlorobenzene. nih.gov Computational models can be used to investigate the thermodynamics of different dechlorination pathways. For the 1,2,4,5-isomer, the removal of a chlorine atom leads to the formation of 1,2,4-trichlorobenzene (B33124). researchgate.net Theoretical calculations can help determine which chlorine position is most susceptible to attack and the associated activation energies, providing insight into the reaction kinetics observed experimentally. nih.gov

Oxidative Addition: Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond (e.g., a C-Cl bond). wikipedia.org This process increases the oxidation state and coordination number of the metal center. wikipedia.orgumb.edu Computational studies can model the mechanism of oxidative addition of the C-Cl bonds in this compound to a transition metal center. These calculations can distinguish between different possible mechanisms, such as a concerted pathway or a stepwise Sₙ2-type nucleophilic attack. libretexts.org By calculating the geometries and energies of reactants, transition states, and products, these models provide a detailed understanding of the factors controlling the reaction's feasibility and selectivity.

Environmental Fate and Transport Modeling Incorporating Compound-Specific Parameters

Environmental fate and transport models predict how a chemical moves and transforms in the environment. researchgate.netresearchgate.net These models rely on key compound-specific physical and chemical properties as inputs. researchgate.net For this compound, the relevant parameters are nearly identical to its non-deuterated analog, as the isotopic substitution has a negligible effect on properties like water solubility, vapor pressure, and partition coefficients.

Key parameters for modeling the environmental fate of 1,2,4,5-tetrachlorobenzene include:

Log Kₒₗ (Octanol-Water Partition Coefficient): This value indicates the compound's tendency to partition into organic matter versus water. A high Log Kₒₗ suggests it will adsorb strongly to soil and sediment. nih.gov

Vapor Pressure: This property governs the tendency of the compound to volatilize from soil or water into the atmosphere. nih.gov

Henry's Law Constant: This relates the concentration of the compound in the air to its concentration in water, indicating its potential for volatilization from water bodies. nih.gov

Degradation Half-life: This parameter quantifies the persistence of the compound in different environmental compartments (air, water, soil). epa.gov Biodegradation of 1,2,4,5-tetrachlorobenzene is generally slow. nih.gov

These parameters are incorporated into multimedia fate models that simulate the distribution and concentration of the chemical over time in air, water, soil, and biota. researchgate.net

Table 3: Key Compound-Specific Parameters for Environmental Fate Modeling of 1,2,4,5-Tetrachlorobenzene

Data is for the non-deuterated compound, which is an excellent proxy for the d2 isotopologue in this context.

| Parameter | Value | Environmental Significance |

| Log Kₒₗ | 3.2 - 3.9 | High potential to adsorb to soil and sediment. nih.gov |

| Vapor Pressure (@ 25°C) | 0.005 mm Hg | Expected to exist primarily as a vapor in the atmosphere. nih.gov |

| Henry's Law Constant (@ 20°C) | 1.0 x 10⁻³ atm·m³/mol | Expected to volatilize from moist soil and water surfaces. nih.gov |

| Water Solubility (@ 25°C) | 0.595 mg/L | Very low solubility in water. nih.gov |

| Atmospheric Half-life | ~200 days | Degrades slowly in the atmosphere via reaction with hydroxyl radicals. nih.gov |

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Methodologies for Site-Specific Deuteration

The synthesis of isotopically labeled compounds, particularly those with site-specific deuteration, is a cornerstone for their application in advanced research. wikipedia.org For compounds like 1,2,4,5-tetrachlorobenzene-d2, future research will concentrate on developing more efficient, selective, and scalable synthetic methods.

Current deuteration techniques for aromatic compounds often involve hydrogen-deuterium exchange (H-D exchange) reactions. oup.comacs.org These methods can be catalyzed by acids, bases, or transition metals, often using deuterium (B1214612) oxide (D₂O) as a cost-effective deuterium source. oup.comgoogle.com However, challenges remain in controlling the specific position of deuterium incorporation and achieving high levels of deuteration without harsh reaction conditions that could compromise the integrity of the molecule. oup.com

Advanced methodologies are being explored to overcome these limitations:

Transition Metal Catalysis: Research into novel transition metal catalysts (e.g., platinum, palladium, rhodium) aims to improve the selectivity of H-D exchange on aromatic rings. oup.comgoogle.com The development of catalysts that can operate under milder conditions is a key goal.

Flow Chemistry: Continuous flow chemistry offers a promising approach for the synthesis of deuterated compounds. nih.govresearchgate.netcolab.ws This technology can provide better control over reaction parameters, leading to higher yields, improved safety, and the potential for easier scale-up. colab.ws

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is emerging as a distinct method for H-D exchange, proceeding through a neutral radical pathway. nih.gov This approach could offer unique selectivity compared to traditional ionic pathways and may be applicable to a wider range of substrates under mild conditions. nih.gov

The goal is to create synthetic pathways that are not only efficient but also economically viable, making highly pure, site-specifically labeled this compound more accessible for a broader range of scientific applications. researchgate.net

Expansion of this compound as a Universal Analytical Reference Material

Deuterated compounds serve as invaluable internal standards in analytical chemistry, particularly for mass spectrometry-based techniques. clearsynth.com Their use significantly enhances the precision and accuracy of quantitative analysis by correcting for variations during sample preparation and instrumental analysis. clearsynth.comwisdomlib.org this compound is well-suited for an expanded role as a universal analytical reference material, especially for monitoring persistent organic pollutants (POPs). accustandard.comtargetanalysis.gr

Future applications in this area will focus on:

Method Validation: Incorporating this compound in the development and validation of new analytical methods ensures that the procedures are robust and reliable for quantifying POPs in complex environmental matrices like soil, water, and air. clearsynth.comnih.gov